1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with an o-tolyl group and a tetrahydropyridinyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the o-tolyl group and the tetrahydropyridinyl moiety. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and cellular pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Allyl-3-o-tolyl-thiourea: Shares structural similarities but differs in functional groups.
2-Fluoro-5-chlorobenzenesulfonyl fluoride: Another compound with distinct functional groups and applications.
Uniqueness
1-o-Tolyl-3-(1-allyl-1,2,5,6-tetrahydro-4-pyridinyl)isoquinoline oxalate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
92123-96-1 |
---|---|
Molekularformel |
C26H24N2O4-2 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
1-(2-methylphenyl)-3-(1-prop-2-enyl-3,6-dihydro-2H-pyridin-4-yl)isoquinoline;oxalate |
InChI |
InChI=1S/C24H24N2.C2H2O4/c1-3-14-26-15-12-19(13-16-26)23-17-20-9-5-7-11-22(20)24(25-23)21-10-6-4-8-18(21)2;3-1(4)2(5)6/h3-12,17H,1,13-16H2,2H3;(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
ZGLIZBIGMZHULB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4=CCN(CC4)CC=C.C(=O)(C(=O)[O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.